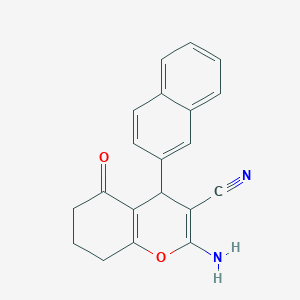

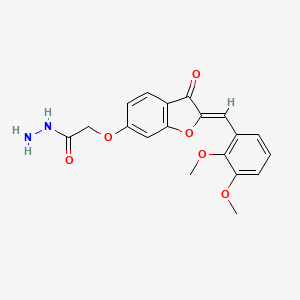

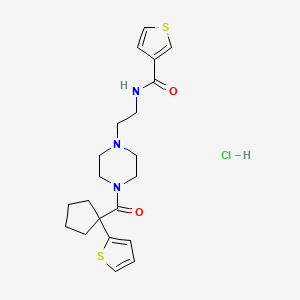

2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile, which is a structural core motif that has received increasing attention due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

In the title compound, both six-membered rings of the fused heterocyclic system display envelope conformations . The two carbon atoms bearing the methyl groups and the naphthyl substituent both lie outside the planes of the other atoms of each ring .Chemical Reactions Analysis

The reaction of this compound with other reagents can lead to various transformations. For example, the reaction of the dimedone with naphthyl-methylenecyanothioacetamide produced a condensed pyran nitrile .Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted to improve the synthetic route of related naphthalene carbonitrile derivatives, which are important in pharmaceutical and chemical industries. The process involves amino protection, nucleophilic substitution, and amino unprotection steps, resulting in high yield and reduced environmental harm (Qin Yu, 2012).

Photopolymerization and 3D Printing Applications

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives are used as photosensitizers in photopolymerization processes, suitable for UV-A and visible ranges. These derivatives are versatile, enabling photoinitiating systems for various photopolymerization types, including free-radical, cationic, and thiol–ene processes, critical for 3D printing applications (Hola et al., 2020).

Synthesis of Polycyclic Heteroarenes

Innovative syntheses of polycyclic heteroarenes, involving the fusion of naphthalene, benzo/naphtho[b]oxepine, and thiochromene rings with pyran and pyrimidine ring systems, have been reported. These syntheses lead to 'U and Z' shaped structural frameworks, expanding the possibilities in chemical synthesis and pharmaceutical applications (Maurya et al., 2012).

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound related to the target chemical, has shown distinct inhibition of cancer cell proliferation, highlighting potential antitumor applications (Liu et al., 2018).

Alzheimer's Disease Therapy

Derivatives of similar naphthalene carbonitriles have been explored for Alzheimer's disease therapy, focusing on non-hepatotoxic, antioxidant agents showing selective human acetylcholinesterase inhibition (Balmori et al., 2017).

Serotonin Receptor Antagonists

Compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile have been developed as serotonin 5-HT3 receptor antagonists, indicating potential applications in neuropharmacology (Mahesh et al., 2004).

Future Directions

properties

IUPAC Name |

2-amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-11-15-18(14-9-8-12-4-1-2-5-13(12)10-14)19-16(23)6-3-7-17(19)24-20(15)22/h1-2,4-5,8-10,18H,3,6-7,22H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBBDSJZFVDPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)

![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2438345.png)